N-(4-bromobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide
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Overview
Description
N-(4-bromobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a bromine atom on the benzothiazole ring and a methylthio group on the benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with 4-bromobenzoic acid under acidic conditions.
Introduction of the Methylthio Group: The methylthio group can be introduced by reacting the benzothiazole derivative with methylthiol in the presence of a base such as sodium hydride.
Formation of the Benzamide Moiety: The final step involves the coupling of the benzothiazole derivative with 4-(methylthio)benzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, thiols, alkoxides.
Major Products Formed
Oxidation: Sulfoxide, sulfone.
Reduction: De-brominated benzothiazole derivative.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
N-(4-bromobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N-(4-bromobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. Potential molecular targets include enzymes, receptors, and proteins involved in various biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide: Similar structure with a chlorine atom instead of a bromine atom.
N-(4-fluorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide: Similar structure with a fluorine atom instead of a bromine atom.
N-(4-iodobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide: Similar structure with an iodine atom instead of a bromine atom.
Uniqueness
N-(4-bromobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in various chemical reactions, making this compound versatile for synthetic and research applications.
Properties
IUPAC Name |
N-(4-bromo-1,3-benzothiazol-2-yl)-4-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2OS2/c1-20-10-7-5-9(6-8-10)14(19)18-15-17-13-11(16)3-2-4-12(13)21-15/h2-8H,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGRHDALQMZOPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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